1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Overview
Description
1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopentanecarbonyl group, a methoxyphenyl group, and a triazolopyrimidine core
Mechanism of Action
Target of Action
The compound, also known as cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, is a novel inhibitor of CDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression of the cell cycle . This leads to the arrest of the cell cycle and the inhibition of cell proliferation .
Result of Action
The compound has shown potent anti-proliferative activity against various cancer cell lines, including MCF-7 and HCT-116 . It has been observed to cause significant alterations in cell cycle progression and induce apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Due to its unique structure, it is being explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,3-triazolo[4,5-d]pyrimidine: Studied for its anti-gastric cancer effects.
Pyrazolo[3,4-d]pyrimidine: Investigated as a novel CDK2 inhibitor with potential anticancer applications.
Uniqueness
1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Properties
IUPAC Name |
cyclopentyl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-30-17-8-6-16(7-9-17)28-20-18(24-25-28)19(22-14-23-20)26-10-12-27(13-11-26)21(29)15-4-2-3-5-15/h6-9,14-15H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRICZCDXZEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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